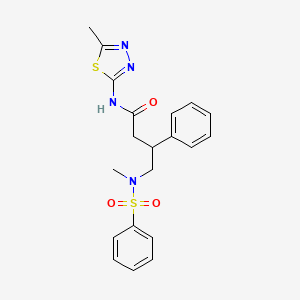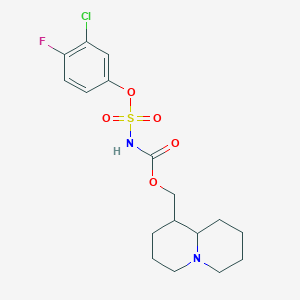
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
Overview
Description
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is a complex organic compound that features a combination of sulfonamide, thiadiazole, and butanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Sulfonamide Formation: The phenylsulfonyl group is introduced by reacting aniline with sulfonyl chloride in the presence of a base such as pyridine.
Amide Bond Formation: The final step involves coupling the thiadiazole derivative with the sulfonamide intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Reduced thiadiazole or amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
Therapeutic Effects: The compound’s structure allows it to interact with various biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[(phenylsulfonyl)amino]benzoate: Shares the sulfonamide group but lacks the thiadiazole ring.
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Contains the thiadiazole ring but lacks the sulfonamide group.
Uniqueness
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-15-22-23-20(28-15)21-19(25)13-17(16-9-5-3-6-10-16)14-24(2)29(26,27)18-11-7-4-8-12-18/h3-12,17H,13-14H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWHNBNVIOQVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC(CN(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302096.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)
![ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate](/img/structure/B4302104.png)
![ETHYL 3-[(FURAN-2-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE](/img/structure/B4302117.png)
![ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4302122.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B4302143.png)
![3-[4-(hexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B4302144.png)
![1-(4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPOXY}-3-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B4302148.png)
![N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE](/img/structure/B4302153.png)

![8-chloro-2-phenyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B4302167.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4302169.png)
![N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide](/img/structure/B4302176.png)
![2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate](/img/structure/B4302183.png)
